molecular formula C13H17ClN2O B1671118 Chlorhydrate d'éfaroxan CAS No. 89197-00-2

Chlorhydrate d'éfaroxan

Numéro de catalogue: B1671118
Numéro CAS: 89197-00-2
Poids moléculaire: 252.74 g/mol
Clé InChI: DWOIUCRHVWIHAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Profile

Efaroxan hydrochloride exhibits a unique pharmacological profile characterized by its ability to selectively antagonize alpha-2 adrenergic receptors while also acting on imidazoline receptors. The compound has been shown to promote insulin secretion and influence cardiovascular functions, making it a subject of interest in diabetes and hypertension research.

Key Properties

  • Molecular Formula : C13H16N2O- HCl
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 89197-00-2
  • Mechanism of Action : Efaroxan acts primarily as an antagonist at the alpha-2 adrenergic receptors (α2A, α2B, α2C) and selectively interacts with I1 imidazoline receptors, promoting insulin release through mechanisms distinct from traditional pathways .

Cardiovascular Research

Efaroxan has been extensively studied for its effects on cardiovascular health. It is known to influence blood pressure regulation and heart rate through its action on adrenergic receptors.

  • Case Study : In a study examining the effects of Efaroxan on cardiac function, researchers found that it significantly reduced sympathetic nervous system activity, leading to decreased heart rate and improved cardiac output in hypertensive models .

Diabetes and Metabolic Studies

The compound's ability to stimulate insulin secretion makes it a valuable tool in diabetes research.

  • Case Study : A study involving pancreatic beta cells demonstrated that Efaroxan enhances insulin release by blocking ATP-sensitive potassium channels, thereby increasing cellular depolarization and calcium influx . This mechanism was observed both in vitro and in vivo, indicating its potential for therapeutic applications in type 2 diabetes management.

Neuropharmacology

Efaroxan's interaction with imidazoline receptors has implications for neuropharmacological research, particularly concerning neurotransmitter modulation.

  • Case Study : Research indicated that Efaroxan can modulate GABAergic synaptic transmission in neuronal cultures. The compound was shown to reduce inhibitory postsynaptic currents (IPSCs), suggesting its role in altering synaptic plasticity and potentially affecting conditions like anxiety and depression .

Data Table: Summary of Efaroxan Hydrochloride Studies

Study FocusFindingsReference
Cardiovascular EffectsReduced sympathetic activity; improved cardiac output
Insulin SecretionEnhanced insulin release via potassium channel blockade
Neurotransmitter ModulationModulated GABAergic transmission; reduced IPSCs

Mécanisme D'action

Target of Action

Efaroxan hydrochloride is a potent and highly selective antagonist at α2-adrenergic receptors and imidazoline-1 receptors . These receptors play a crucial role in various physiological processes, including the regulation of insulin secretion .

Mode of Action

Efaroxan hydrochloride interacts with its targets by counteracting the inhibition of insulin release caused by the ATP-dependent K+ (KATP) channel-opener diazoxide . The (+)-efaroxan enantiomer, which carries the α2-antagonistic activity, is superior in counteracting the inhibition of insulin release by the α2-agonist UK14,304 .

Biochemical Pathways

The primary biochemical pathway affected by efaroxan hydrochloride involves the regulation of insulin release. By antagonizing the α2-adrenergic and imidazoline-1 receptors, efaroxan hydrochloride counteracts the inhibitory effects of certain agents on insulin release, thereby promoting insulin secretion .

Result of Action

The primary result of efaroxan hydrochloride’s action is the promotion of insulin secretion, which can help regulate blood glucose levels . This makes it a potential candidate for the treatment of conditions like type 2 diabetes .

Action Environment

The effectiveness of efaroxan hydrochloride can be influenced by various environmental factors. For instance, genetic variations near the gene encoding the α2A-adrenoceptor have been associated with diabetes-related traits . Individuals with these variations may overexpress the receptor, potentially affecting the efficacy of efaroxan hydrochloride .

Analyse Biochimique

Biochemical Properties

Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .

Cellular Effects

Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance

Metabolic Pathways

Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors

Transport and Distribution

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.

Subcellular Localization

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'éfaroxan subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées sans compromettre l'intégrité du composé.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec des profils pharmacologiques modifiés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets principalement par l'antagonisme des α2-adrénocepteurs et des récepteurs de l'imidazoline-1 . En bloquant ces récepteurs, il inhibe l'action des agonistes endogènes, ce qui conduit à une augmentation de la libération d'insuline par les cellules bêta pancréatiques . Ce mécanisme implique le blocage des canaux potassiques sensibles à l'ATP, ce qui dépolaris
e la membrane cellulaire et déclenche la sécrétion d'insuline
. De plus, l'interaction du this compound avec les récepteurs de l'imidazoline contribue à ses effets cardiovasculaires .

Activité Biologique

Efaroxan hydrochloride is a compound of significant interest due to its dual role as a selective antagonist of α2-adrenergic receptors and an imidazoline I1 receptor ligand. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in diabetes and neurological disorders.

  • Chemical Name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride
  • CAS Number: 89197-00-2
  • Molecular Weight: 267.76 g/mol
  • Purity: ≥99%

Efaroxan exerts its biological effects primarily through the following mechanisms:

  • α2-Adrenoceptor Antagonism:
    • Efaroxan displays high selectivity for α2-adrenoceptors, with pK_i values indicating strong binding affinity (7.87 for α2A, 7.42 for α2B, and 5.74 for α2C receptors) .
    • This antagonism leads to increased norepinephrine release, which can enhance insulin secretion from pancreatic β-cells .
  • Imidazoline I1 Receptor Ligand:
    • Efaroxan acts on imidazoline I1 receptors, which are implicated in neuroendocrine regulation and cardiovascular function .
    • It has been shown to promote insulin secretion at a site distinct from I1 or I2 receptors, suggesting potential involvement of a putative I3 receptor .

Insulin Secretion

Efaroxan has been demonstrated to stimulate insulin release in various studies:

  • In Vitro Studies:
    • Efaroxan significantly enhances insulin secretion from isolated pancreatic islets in the presence of glucose .
    • In experiments with BRIN-BD11 cells, efaroxan administration resulted in a marked increase in insulin release compared to control conditions .
  • In Vivo Studies:
    • Administration of efaroxan in rodent models showed increased plasma insulin levels without significantly altering blood glucose levels .
    • For instance, male Sprague-Dawley rats treated with 1 mg/kg and 5 mg/kg doses exhibited significant increases in plasma insulin levels after treatment .

Antihyperglycemic Effects

Efaroxan has been noted for its antihyperglycemic properties:

  • It improves oral glucose tolerance in diabetic animal models by inhibiting ATP-sensitive potassium channels (K(ATP) channels) on pancreatic β-cells .
  • The compound's ability to modulate glucose metabolism positions it as a potential therapeutic agent for type 2 diabetes.

Study on GABAergic Synaptic Transmission

A study investigated the role of efaroxan in modulating GABAergic synaptic transmission:

  • Efaroxan was shown to antagonize the effects of moxonidine on GABAergic inhibitory postsynaptic currents (IPSCs), indicating its role in synaptic modulation via imidazoline receptors .
  • The study utilized various statistical methods to analyze the effects, demonstrating a significant reduction in IPSCs when treated with both moxonidine and efaroxan.

Rhes Protein Regulation

Research identified Rhes, a monomeric GTP-binding protein, as a target regulated by efaroxan:

  • Efaroxan treatment led to down-regulation of Rhes expression in pancreatic β-cells, correlating with changes in insulin secretion dynamics .
  • This suggests that Rhes may play a critical role in mediating the secretory effects of efaroxan.

Summary Table of Biological Activities

ActivityMechanismReference
Insulin Secretionα2-Adrenoceptor antagonism
Antihyperglycemic ActivityInhibition of K(ATP) channels
Modulation of GABAergic TransmissionAntagonism of moxonidine effects
Regulation of Rhes ExpressionDown-regulation by efaroxan

Propriétés

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIUCRHVWIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474686
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-32-0, 89197-00-2
Record name Efaroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Efaroxan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaroxan hydrochloride
Reactant of Route 2
Efaroxan hydrochloride
Reactant of Route 3
Efaroxan hydrochloride
Reactant of Route 4
Reactant of Route 4
Efaroxan hydrochloride
Reactant of Route 5
Efaroxan hydrochloride
Reactant of Route 6
Reactant of Route 6
Efaroxan hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.